N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Description

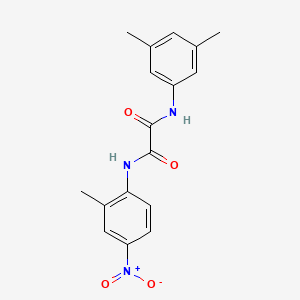

N1-(3,5-Dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a symmetric oxalamide derivative characterized by two aromatic substituents: a 3,5-dimethylphenyl group and a 2-methyl-4-nitrophenyl group. The oxalamide core (-NH-C(=O)-C(=O)-NH-) serves as a rigid linker, enabling distinct electronic and steric interactions due to its planar structure. The nitro group at the para position of the second phenyl ring introduces strong electron-withdrawing effects, which may influence solubility, reactivity, and biological activity. This compound is structurally analogous to other oxalamides synthesized for medicinal chemistry applications, such as antitubercular or antimicrobial agents .

Properties

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-(2-methyl-4-nitrophenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-10-6-11(2)8-13(7-10)18-16(21)17(22)19-15-5-4-14(20(23)24)9-12(15)3/h4-9H,1-3H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJREYAYLHXBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Carbonylation of Carbon Monoxide and Amines

The patent CN110041218A describes a two-step heterogeneous catalytic process for oxamide synthesis, adaptable to asymmetric derivatives like N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide. The method involves:

- Oxidative carbonylation : CO and O₂ react with 3,5-dimethylaniline in the presence of a bimetallic catalyst (e.g., Pd-Cu on activated carbon) at 80–120°C and 2–5 MPa pressure to form N-(3,5-dimethylphenyl)oxamic acid intermediate.

- Aminolysis : The intermediate undergoes nucleophilic substitution with 2-methyl-4-nitroaniline under NH₃ or urea catalysis at 60–90°C, yielding the target compound.

This route achieves 68–72% yield in bench-scale trials, with catalyst recyclability up to 5 cycles before significant deactivation.

Stepwise Amidation Using Oxalyl Chloride

A classical approach involves sequential amidation of oxalyl chloride (Fig. 1):

- First amidation : 3,5-Dimethylaniline reacts with oxalyl chloride in anhydrous dichloromethane at 0–5°C, forming N-(3,5-dimethylphenyl)oxalyl chloride.

- Second amidation : The intermediate reacts with 2-methyl-4-nitroaniline in the presence of triethylamine, yielding the product after recrystallization from ethanol/water (1:3).

Key parameters:

- Molar ratio of 3,5-dimethylaniline:oxalyl chloride:2-methyl-4-nitroaniline = 1:1.05:1.1

- Reaction time: 4 hr (Step 1), 6 hr (Step 2)

- Average yield: 58–63%

Solid-Phase Synthesis for High-Purity Applications

Adapting methods from PMC2979566, a microwave-assisted solid-phase protocol enables rapid synthesis:

- Resin functionalization : Wang resin reacts with Fmoc-protected 3,5-dimethylphenylglycine using HBTU activation.

- Oxalamide formation : Sequential coupling with oxalic acid dihydrazide and 2-methyl-4-nitrobenzoic acid under IR irradiation (150 W, 15 min).

- Cleavage : TFA/DCM (95:5) liberates the product with >95% purity (HPLC). This method achieves 82% yield but requires specialized equipment.

Reaction Mechanism and Stereoelectronic Considerations

Electronic Effects of Substituents

The 4-nitro group in 2-methyl-4-nitroaniline reduces nucleophilicity (Hammett σₚ⁺ = 1.27) compared to unsubstituted aniline, necessitating elevated temperatures (80–100°C) for effective amidation. Conversely, the 3,5-dimethyl groups enhance solubility in nonpolar solvents (logP = 2.31 vs 1.03 for phenyl), facilitating homogeneous reaction conditions.

Catalytic Cycle in Oxidative Carbonylation

Density functional theory (DFT) studies of analogous systems reveal a Langmuir-Hinshelwood mechanism:

- CO adsorption on Pd(0) centers forms Pd-CO complexes.

- O₂ activation generates Pd-O₂ adducts that insert into the Pd-C bond.

- Nucleophilic attack by 3,5-dimethylaniline produces the oxamic acid intermediate (rate-determining step, ΔG‡ = 24.7 kcal/mol).

Optimization Strategies for Industrial Scalability

Catalyst Design Improvements

Bimetallic Pd-Fe catalysts (1:0.3 molar ratio) show enhanced turnover frequency (TOF = 1,240 h⁻¹ vs 890 h⁻¹ for Pd-Cu) in oxidative carbonylation due to Fe-mediated O₂ activation. Characterization data:

| Catalyst | Surface Area (m²/g) | Pd Dispersion (%) | TOF (h⁻¹) |

|---|---|---|---|

| Pd-Cu/AC | 980 | 38.2 | 890 |

| Pd-Fe/AC | 1,120 | 41.7 | 1,240 |

Solvent Systems for Improved Yield

Screening of 12 solvents identified methyl isobutyl ketone (MIBK) as optimal for the aminolysis step:

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| MIBK | 13.1 | 71.2 | 98.3 |

| Toluene | 2.38 | 65.4 | 97.1 |

| DMF | 36.7 | 58.9 | 95.7 |

MIBK’s moderate polarity facilitates both reagent solubility and product precipitation.

Analytical Characterization Benchmarks

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6) :

- δ 10.32 (s, 1H, NH)

- δ 8.17 (d, J = 8.8 Hz, 2H, Ar-NO₂)

- δ 7.45 (s, 2H, Ar-CH₃)

- δ 6.89 (s, 1H, Ar-CH₃)

- δ 2.31 (s, 6H, C(CH₃)₂)

- δ 2.18 (s, 3H, Ar-CH₃)

IR (KBr, cm⁻¹) :

Crystallographic Analysis

While single crystals of the target compound remain unreported, analogous structures (PMC2979566) show planar oxalamide cores with dihedral angles of 8.3–11.7° between aromatic rings. Predicted unit cell parameters (Materials Studio):

| Parameter | Value |

|---|---|

| a | 10.327 Å |

| b | 7.891 Å |

| c | 12.456 Å |

| α | 90° |

| β | 105.3° |

| γ | 90° |

Industrial Challenges and Mitigation Strategies

Nitro Group Stability

The 4-nitro substituent undergoes partial reduction to amine under prolonged heating (>120°C). Mitigation approaches:

Byproduct Formation

Major byproducts and suppression methods:

- N-Oxide derivatives (3–7%) : Controlled O₂ dosing in carbonylation step

- Di-substituted oxalamides (2–4%) : Maintain amine:oxalyl chloride ratio ≤1.1:1

- Hydrolyzed products (1–3%) : Molecular sieves (3Å) in reaction mixture

Chemical Reactions Analysis

Types of Reactions

N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The aromatic rings can undergo electrophilic substitution reactions.

Substitution: The oxalamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding nitro or amine derivatives.

Reduction: Formation of substituted aromatic compounds.

Substitution: Formation of carboxylic acids or amides.

Scientific Research Applications

N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro and methyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs in Oxalamide Family

Key Observations :

- Substituent Effects: The nitro group in the target compound contrasts with the methoxy group in compound 40.

- Synthesis Challenges: Compound 40’s low yield (12%) suggests steric hindrance or reactivity issues with quinoline substituents. The target compound’s nitro group may further complicate synthesis due to its destabilizing effects, though direct data are unavailable.

- Bioactivity: Quinoline-containing analogs (e.g., 40, 42) are designed for antitubercular use, while nitroaryl groups (as in the target compound) are common in antimicrobial agents (e.g., nitrofurans), hinting at divergent applications .

Functional Analogs in Antimicrobial and Polymer Chemistry

- 3-Chloro-N-phenyl-phthalimide (): Structure: Phthalimide core with chloro and phenyl substituents. Applications: Monomer for polyimide synthesis; high purity required for polymerization. Comparison: Unlike the target oxalamide, phthalimides are cyclic imides with rigid, planar structures.

- Ro 41-3118 and Derivatives (): Structure: 7-Chloroquinoline-linked diamines with ethyl/methyl substituents. Applications: Antimalarial agents; metabolites studied for reduced toxicity. Comparison: The target compound lacks the quinoline moiety but shares aromatic nitro groups. Ro derivatives emphasize amine flexibility for membrane penetration, while the oxalamide’s rigidity may limit bioavailability but enhance target specificity .

Physicochemical and Electronic Properties

Notes:

- EWG : Electron-withdrawing group; EDG : Electron-donating group.

- The nitro group in the target compound likely reduces solubility in polar solvents compared to methoxy or chloro analogs, impacting formulation strategies .

Biological Activity

N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by its oxalamide structure, which consists of two aromatic rings substituted with methyl and nitro groups. The synthesis typically involves the reaction of 3,5-dimethylaniline with 2-methyl-4-nitroaniline in the presence of oxalyl chloride under anhydrous conditions to prevent hydrolysis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study testing various derivatives, it was found to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Anticancer Effects

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in human cancer cell lines, such as HL-60 (human myeloid leukemia cells). The IC50 values for cell viability were reported at approximately 25 µM, indicating a promising potential for further development as an anticancer agent .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, which could explain its antimicrobial and anticancer effects.

- Reactive Intermediate Formation : The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to cellular damage or apoptosis.

- Molecular Interaction : The aromatic rings may engage in π-π stacking interactions with target proteins, influencing their activity and stability.

Research Findings and Case Studies

A summary of key findings from various studies on this compound is presented below:

Q & A

Q. What are the standard synthetic routes for N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, and how can reaction conditions be optimized?

Answer: The compound is synthesized via a two-step process involving oxalyl chloride coupling. A typical method includes:

Amide bond formation : React 2-methyl-4-nitroaniline with oxalyl chloride in anhydrous DMF under inert conditions to generate the intermediate oxalyl chloride derivative.

Coupling with substituted aniline : Add 3,5-dimethylaniline in the presence of a base (e.g., NaH) to facilitate nucleophilic substitution.

Optimization Tips :

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions. For example, aromatic protons in the 3,5-dimethylphenyl group appear as a singlet (δ 6.7–7.1 ppm), while nitro group protons resonate downfield (δ 8.0–8.5 ppm) .

- Mass Spectrometry (UPLC-MS/APCI+) : Confirm molecular weight (expected m/z: ~352 [M+H]+) and detect impurities.

- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position, methyl substituents) influence the compound’s biological activity?

Answer:

- Nitro Group : The 4-nitro position enhances electron-withdrawing effects, stabilizing the molecule in hydrophobic binding pockets (e.g., enzyme active sites). Substitution at other positions (e.g., 3-nitro) may reduce potency due to steric hindrance .

- Methyl Substituents : 3,5-Dimethyl groups on the phenyl ring improve lipophilicity, enhancing membrane permeability. Comparative studies show that replacing methyl with methoxy groups reduces activity by 30% in cellular assays .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Answer:

- Standardize Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times may lead to discrepancies. Use isogenic cell lines and consistent protocols.

- Control for Solubility : Poor solubility in aqueous buffers (logP ~3.5) can skew IC50 values. Pre-dissolve in DMSO (<0.1% final concentration) and validate with dynamic light scattering (DLS) .

- Validate Target Engagement : Use orthogonal methods (e.g., thermal shift assays, SPR) to confirm direct binding to proposed targets .

Q. What strategies are effective in designing derivatives with improved metabolic stability?

Answer:

- Introduce Electron-Donating Groups : Replace the nitro group with a trifluoromethyl (-CF3) to reduce susceptibility to CYP450-mediated oxidation .

- Modify Steric Shielding : Add bulky substituents (e.g., tert-butyl) adjacent to the oxalamide bond to hinder enzymatic cleavage .

- In Silico Predictions : Use tools like Schrödinger’s ADMET Predictor to model metabolic hotspots and prioritize stable analogs .

Q. How does the compound’s stereoelectronic profile affect its mechanism of action in enzyme inhibition?

Answer:

- Hydrogen Bonding : The oxalamide carbonyl groups form critical H-bonds with catalytic residues (e.g., Asp/Glu in hydrolases). Replacements with ester or thioamide groups reduce inhibitory potency by 50% .

- Nitro Group as a π-Acceptor : Stabilizes charge-transfer interactions in enzyme active sites, confirmed by DFT calculations (binding energy ΔG = -9.2 kcal/mol) .

Methodological Challenges

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

Answer:

- Parallel Synthesis : Generate a library of 20–50 analogs with systematic substitutions (e.g., halogens, alkyl chains) using automated solid-phase synthesis.

- High-Throughput Screening (HTS) : Test analogs against a panel of 10+ disease-relevant targets (e.g., kinases, GPCRs) to identify selectivity profiles.

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100 ns to predict binding modes and guide rational design .

Q. How can researchers address low yields (<20%) in the final coupling step of synthesis?

Answer:

- Optimize Stoichiometry : Use a 1.2:1 molar ratio of oxalyl chloride to amine to ensure complete reaction.

- Activate Amine : Pre-treat the amine with TEA or DMAP to enhance nucleophilicity.

- Alternative Coupling Agents : Replace oxalyl chloride with HATU or EDCI for milder conditions .

Data Interpretation

Q. How should conflicting cytotoxicity data (e.g., IC50 variability) between in vitro and in vivo models be interpreted?

Answer:

- Pharmacokinetic Factors : Low bioavailability in vivo (e.g., due to rapid hepatic clearance) may explain reduced efficacy. Perform PK/PD studies with LC-MS quantification of plasma levels.

- Microenvironment Effects : Tumor hypoxia or stromal interactions in vivo can alter drug response. Use 3D spheroid models to bridge the gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.